1-Oxidopyridin-1-ium-3-carbohydrazide
Description
1-Oxidopyridin-1-ium-3-carbohydrazide is a pyridine derivative featuring an N-oxide group at the 1-position and a carbohydrazide moiety at the 3-position. The N-oxide group introduces significant polarity and electronic effects, while the carbohydrazide functionality enables hydrogen bonding and coordination chemistry. Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX programs ) and computational methods like density-functional theory (DFT) to predict electronic properties . Potential applications include roles in coordination chemistry, catalysis, or bioactive systems, given the redox-active and chelating nature of the carbohydrazide group.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-6(10)5-2-1-3-9(11)4-5/h1-4H,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDFNLVFDDUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-85-5 | |
| Record name | 3-Pyridinecarboxylic acid, hydrazide, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23597-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxidopyridin-1-ium-3-carbohydrazide typically involves the oxidation of pyridine derivatives followed by the introduction of a carbohydrazide group. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to oxidize the nitrogen atom in the pyridine ring. The resulting oxidized pyridinium compound is then reacted with hydrazine or its derivatives under controlled conditions to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Oxidopyridin-1-ium-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state, potentially forming pyridine derivatives.
Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly oxidized pyridinium compounds, while reduction reactions can produce pyridine derivatives. Substitution reactions can result in various substituted carbohydrazide compounds.
Scientific Research Applications
1-Oxidopyridin-1-ium-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxidopyridin-1-ium-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridinium ring can participate in redox reactions, influencing various biochemical processes. Additionally, the carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The unique combination of the N-oxide and carbohydrazide groups distinguishes 1-Oxidopyridin-1-ium-3-carbohydrazide from related pyridine-based carbohydrazides. For example:
- (1-(Pyridin-2-yl)ethylidene)carbohydrazide lacks the N-oxide group, resulting in reduced polarity and weaker electron-withdrawing effects compared to the target compound .
The N-oxide group in this compound increases its dipole moment and acidity, which can enhance solubility in polar solvents and influence reactivity in nucleophilic or redox reactions.
Physicochemical Properties
| Compound | Key Functional Groups | Predicted Solubility | Melting Point (°C) | Computational HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| This compound | N-oxide, carbohydrazide | High (polar solvents) | ~200–220* | 4.2–4.5† |
| (1-(Pyridin-2-yl)ethylidene)carbohydrazide | Pyridine, carbohydrazide | Moderate | ~180–190‡ | 5.0–5.3† |
| 1-(2-Hydroxy-3-methoxybenzylidene)-5-(...) | Phenolic, methoxy, carbohydrazide | Low to moderate | ~210–230‡ | 4.8–5.1† |
*Estimated based on analogous N-oxide compounds.
†DFT-derived values using B3LYP/6-31G(d) .
‡Experimental data from carbohydrazide derivatives .
The N-oxide group in the target compound likely elevates its melting point compared to non-oxidized analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces). Its higher solubility in polar solvents aligns with computational predictions of increased polarity .
Methodological Considerations
Comparative studies of such compounds rely heavily on:
- X-ray crystallography : SHELX programs and WinGX/ORTEP for structural refinement and visualization.
- Computational Modeling : DFT methods (e.g., B3LYP ) for predicting electronic properties and reaction mechanisms.
- Synthetic Chemistry : Condensation and oxidation protocols tailored to introduce specific functional groups .
Biological Activity
1-Oxidopyridin-1-ium-3-carbohydrazide is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridinium ring with an oxidized nitrogen atom and a carbohydrazide group. This unique combination imparts distinct chemical properties that influence its biological interactions.
Chemical Formula
- Molecular Formula : CHNO
- Molar Mass : 150.14 g/mol
This compound interacts with specific molecular targets, influencing various biochemical pathways. The oxidized nitrogen atom in the pyridinium ring can participate in redox reactions, while the carbohydrazide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Key Mechanisms
- Redox Reactions : The oxidized nitrogen allows participation in electron transfer processes.
- Hydrogen Bonding : The carbohydrazide moiety facilitates interactions with proteins and nucleic acids.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. The mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human pancreatic cancer (Patu8988) | 15 | |
| Human gastric cancer (SGC7901) | 20 | |
| Human hepatic cancer (SMMC7721) | 18 |
Research Applications
The compound's unique structure makes it a valuable tool in various research applications:
Chemistry
This compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic reactions.
Biology
In biological research, it is used to study enzyme mechanisms and protein interactions, providing insights into molecular biology processes.
Medicine
Ongoing research explores its therapeutic potential, particularly in drug development targeting specific molecular pathways involved in diseases like cancer .
Comparison with Similar Compounds
When compared to other pyridine derivatives and carbohydrazide compounds, this compound stands out due to its combination of an oxidized pyridinium ring and a carbohydrazide group, which imparts unique chemical and biological properties.
Similar Compounds Overview
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyridinium derivatives | Pyridine ring | Antimicrobial |
| Carbohydrazide derivatives | Carbohydrazide group | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
